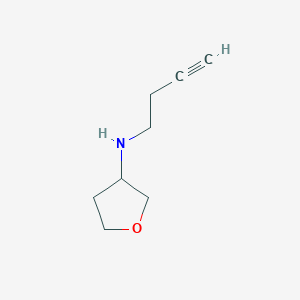

N-(but-3-yn-1-yl)oxolan-3-amine

Description

N-(but-3-yn-1-yl)oxolan-3-amine is a secondary amine featuring a tetrahydrofuran (oxolane) ring and a terminal alkyne substituent. Its molecular formula is C₇H₁₁NO, with a molecular weight of 125.17 g/mol. The structure includes a 3-amine-substituted oxolane ring and a but-3-yn-1-yl group (C#C-CH₂-CH₂-) attached to the nitrogen atom . Key identifiers include:

- SMILES: C#CCCNC1COC1

- InChIKey: NOOGOFXIJNDWRH-UHFFFAOYSA-N

The compound’s collision cross-section (CCS) values, predicted via computational methods, range from 121.1 Ų ([M-H]⁻) to 134.6 Ų ([M+Na]⁺), suggesting moderate molecular compactness .

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

N-but-3-ynyloxolan-3-amine |

InChI |

InChI=1S/C8H13NO/c1-2-3-5-9-8-4-6-10-7-8/h1,8-9H,3-7H2 |

InChI Key |

HSOUUBFTXKAJSM-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCNC1CCOC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)oxolan-3-amine typically involves the reaction of oxolane derivatives with but-3-yn-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)oxolan-3-amine can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

N-(but-3-yn-1-yl)oxolan-3-amine has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)oxolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates and other complex molecules .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Oxolane Ring Influence: The oxolane ring in this compound enhances rigidity and may improve solubility in polar solvents compared to non-cyclic analogs like N-benzylbut-3-yn-1-amine .

- Amine Substitution : Primary amines (e.g., but-3-yn-1-amine hydrochloride) exhibit higher reactivity in nucleophilic reactions, while tertiary amines (e.g., (but-3-yn-1-yl)dimethylamine) resist protonation, favoring lipid solubility .

Key Observations :

- Catalytic Approaches : Palladium and cobalt complexes are frequently employed for alkyne-involving reactions, as seen in the synthesis of N-(but-3-yn-1-yl)-2-nitrobenzenesulfonamide .

- Protecting Groups : Sulfonamide and benzyl groups (e.g., in N-benzylbut-3-yn-1-amine) are used to stabilize reactive amines during synthesis .

Reactivity and Functional Group Behavior

- Alkyne Reactivity: Terminal alkynes in this compound and analogs participate in Sonogashira couplings, enabling carbon-carbon bond formation with aryl halides .

- Amine Basicity: The oxolane ring’s electron-donating effect may slightly increase the amine’s basicity compared to non-cyclic analogs like (but-3-yn-1-yl)dimethylamine .

- Sulfonamide Electrophilicity : N-(but-3-yn-1-yl)benzenesulfonamide’s sulfonyl group enhances electrophilicity, facilitating nucleophilic aromatic substitutions .

Biological Activity

N-(but-3-yn-1-yl)oxolan-3-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound features an oxolane (tetrahydrofuran) ring, which is a five-membered cyclic ether, and a butynyl side chain. The compound can be synthesized through various organic reactions, typically involving the nucleophilic attack of an amine on an epoxide or oxirane derivative under basic conditions.

Synthetic Route Example:

- Starting Materials : 4-butyne-1-amine and an appropriate oxirane.

- Reaction Conditions : Base catalyst to promote nucleophilic attack.

- Purification : Distillation or recrystallization to obtain pure product.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its interactions with various biological targets.

The biological activity is primarily attributed to the compound's ability to interact with specific biomolecules through:

- Hydrogen Bonding : The amine group can form hydrogen bonds with proteins and nucleic acids.

- Electrostatic Interactions : These interactions may influence the conformation and function of target biomolecules.

Furthermore, the oxolane ring can participate in ring-opening reactions, potentially leading to diverse biological effects.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, a study using the Alamar Blue assay revealed significant reductions in cell viability at certain concentrations, indicating potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 20 |

Enzyme Inhibition Studies

This compound has also been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For instance, preliminary results suggest that it may act as an inhibitor of cyclooxygenase enzymes, which play a role in inflammation and pain signaling.

Case Studies

-

Case Study on Antitumor Effects :

- A study conducted on MCF7 breast cancer cells showed that treatment with this compound led to apoptosis, characterized by increased levels of caspase activity and DNA fragmentation.

-

Inflammation Model :

- In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain response, suggesting anti-inflammatory properties that warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.